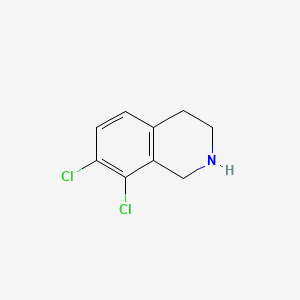

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210570 | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-24-4 | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Core Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, also widely known by its code name SKF-64139, is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Due to its targeted action, this compound has been instrumental in pharmacological research to elucidate the physiological and pathological roles of epinephrine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological activity, with a focus on its mechanism of action and effects in preclinical models.

Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type |

| Molecular Formula | C₉H₉Cl₂N | C₉H₁₀Cl₃N | --- |

| Molecular Weight | 202.08 g/mol [1] | 238.5 g/mol [1] | Calculated |

| pKa (basic) | 8.5 (Predicted) | --- | Predicted |

| logP | 2.8 (Predicted) | --- | Predicted |

| Aqueous Solubility | Low (Predicted) | --- | Predicted |

| Melting Point | Not Available | Not Available | --- |

Note: Predicted values are generated using computational algorithms and should be considered as estimates. Experimental verification is recommended.

Synthesis

A common synthetic route to this compound involves the reduction of its isoquinoline precursor.[2] While specific industrial-scale optimisations exist, a general laboratory-scale protocol is outlined below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

7,8-Dichloroisoquinoline hydrochloride

-

Platinum oxide (PtO₂)

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.

-

Add platinum oxide as a catalyst.

-

Hydrogenate the mixture at ambient temperature and pressure for approximately 1 hour. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the platinum catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt of the product.

-

To obtain the free base, dissolve the residue in water and basify with ammonium hydroxide.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.[2]

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[4][5]

Inhibition of PNMT

-

Ki Value: 0.3 µM[6]

-

IC₅₀ Value: 1 x 10⁻⁷ M (0.1 µM)[5]

-

Mechanism of Inhibition: Kinetically, the compound acts as a competitive inhibitor with respect to the substrate norepinephrine.[5]

Signaling Pathway

PNMT catalyzes the conversion of norepinephrine to epinephrine, a crucial step in the catecholamine biosynthesis pathway. By inhibiting PNMT, this compound effectively blocks this conversion, leading to a decrease in epinephrine levels and a concurrent increase in norepinephrine levels.[5]

PNMT Inhibition and its Effect on Catecholamine Biosynthesis

Caption: The catecholamine biosynthesis pathway, highlighting the inhibitory action of this compound on PNMT.

The downstream consequences of PNMT inhibition are primarily related to the altered balance of catecholamines. Reduced epinephrine levels can impact various physiological processes, including cardiovascular function and metabolic regulation.[3]

In Vivo Effects

Studies in animal models have demonstrated the physiological effects of PNMT inhibition by this compound:

-

Cardiovascular Effects: In spontaneously hypertensive rats, administration of the compound (40 mg/kg, i.p., once daily for 3 days) led to a decrease in blood pressure.[4]

-

Neurochemical Effects: The same dosing regimen in rats resulted in decreased hypothalamic epinephrine levels and increased dopamine levels.[4]

-

Adrenal Gland Effects: The compound produces dose-dependent decreases in adrenal epinephrine content, with a corresponding increase in norepinephrine levels.[5]

It is important to note that at higher doses, this compound can also exhibit weak monoamine oxidase (MAO) inhibition and alpha-2 blocker activity, which may contribute to its overall pharmacological profile.[4]

Experimental Protocols

In Vitro PNMT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against PNMT.

Materials:

-

Recombinant PNMT enzyme

-

Norepinephrine (substrate)

-

S-Adenosyl-L-methionine (SAM) (co-substrate)

-

This compound (test inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and DTT)

-

Detection system (e.g., HPLC with electrochemical detection or a specific ELISA kit for epinephrine)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate or microcentrifuge tubes, add the assay buffer, PNMT enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding norepinephrine and SAM.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a stop solution like perchloric acid).

-

Quantify the amount of epinephrine produced using a suitable detection method.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the data on a dose-response curve.

Workflow for In Vitro PNMT Inhibition Assay

Caption: A generalized workflow for performing an in vitro phenylethanolamine N-methyltransferase (PNMT) inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of epinephrine in health and disease. Its potent and selective inhibition of PNMT provides a specific mechanism for modulating the catecholamine system. This guide has summarized its core physicochemical properties, provided a general synthesis protocol, and detailed its biological activity and mechanism of action. The provided experimental frameworks can serve as a starting point for further investigation and application of this compound in neuroscience, cardiovascular, and drug discovery research.

References

- 1. This compound hydrochloride | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Effects of brain epinephrine depletion on thermoregulation, reflex bradycardia, and motor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling a Key Inhibitor: The Discovery and Scientific Journey of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). Also known by its developmental code name SK&F 64139, this compound has been instrumental in elucidating the physiological and pathological roles of epinephrine. This document details the initial synthesis, key experimental protocols, quantitative biological data, and the mechanistic basis of its action, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Historical Context

The story of this compound (DCTQ) begins in the laboratories of Smith Kline & French (SK&F), a pharmaceutical company with a strong interest in catecholamine research. In the mid-1970s, scientists at SK&F were actively seeking potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. The rationale was that modulating epinephrine levels could offer therapeutic benefits in conditions such as hypertension and other stress-related disorders.

A key publication in 1977 by researchers at Smith Kline & French Laboratories first described a series of substituted tetrahydroisoquinolines as potent inhibitors of PNMT. Among these, this compound, designated SK&F 64139, emerged as a particularly promising candidate due to its high potency and selectivity. A Norwegian patent filed in 1979 details a "hitherto unknown chemical process" for the industrial-scale production of 7,8-dichlorotetrahydroisoquinolines, underscoring the novelty and potential of this compound at the time.[1]

Subsequent research throughout the late 1970s and 1980s solidified the role of SK&F 64139 as a valuable pharmacological tool. These studies explored its mechanism of action, in vivo efficacy in animal models of hypertension, and its metabolic fate.[2] While it ultimately did not progress to widespread clinical use in humans, its contribution to the understanding of the adrenergic system remains significant.

Synthesis and Chemical Properties

The chemical synthesis of this compound typically involves a two-step process: the formation of the isoquinoline core followed by its reduction.

Synthesis of the Isoquinoline Core: The Pomeranz-Fritsch Reaction

The isoquinoline scaffold of SK&F 64139 is synthesized using the Pomeranz-Fritsch reaction.[3][4] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Experimental Protocol: Pomeranz-Fritsch Reaction for 7,8-Dichloroisoquinoline

-

Step 1: Formation of the Benzalaminoacetal. 2,3-Dichlorobenzaldehyde is reacted with 2,2-dimethoxyethylamine in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the corresponding Schiff base (a benzalaminoacetal).

-

Step 2: Acid-Catalyzed Cyclization. The crude benzalaminoacetal is then treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This promotes the intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the aromatic 7,8-dichloroisoquinoline.

-

Step 3: Work-up and Purification. The reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., dichloromethane). The crude product is then purified by column chromatography or recrystallization to yield pure 7,8-dichloroisoquinoline.

Reduction to this compound

The final step involves the reduction of the aromatic isoquinoline ring to the corresponding tetrahydroisoquinoline.

Experimental Protocol: Catalytic Hydrogenation of 7,8-Dichloroisoquinoline

-

Reaction Setup. 7,8-Dichloroisoquinoline hydrochloride is dissolved in a suitable solvent, typically methanol.[5] A catalytic amount of a hydrogenation catalyst, such as platinum oxide (PtO2), is added to the solution.

-

Hydrogenation. The reaction mixture is subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure, and stirred at ambient temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation. Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is then basified with a weak base like ammonium hydroxide and the free base of this compound is extracted into an organic solvent such as ether. The organic extract is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed to yield the final product.[5]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).

Quantitative Data on PNMT Inhibition

The inhibitory activity of DCTQ has been characterized in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/Assay Conditions | Reference |

| IC50 | 1 x 10-7 M | Rabbit Adrenal PNMT | |

| Ki | 0.3 µM | - | [4] |

| Ki | 1.6 nM | - | |

| Inhibition Type | Competitive | with respect to Norepinephrine | |

| Inhibition Type | Uncompetitive | with respect to S-adenosylmethionine |

Mechanism of PNMT Inhibition

Kinetic studies have revealed that SK&F 64139 exhibits a competitive inhibition pattern with respect to the substrate norepinephrine, indicating that it binds to the same active site. In contrast, its inhibition is uncompetitive with respect to the co-substrate S-adenosylmethionine (SAM), suggesting that it binds to the enzyme-SAM complex. This dual mechanism contributes to its high inhibitory potency.

The following diagram illustrates the proposed mechanism of PNMT inhibition by this compound.

References

- 1. Inhibitors of phenylethanolamine-N-methyltransferase: effects on brain catecholamine content and blood pressure in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.gatech.edu [repository.gatech.edu]

- 3. benchchem.com [benchchem.com]

- 4. Animal models of hypertension and concurrent organs injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline chemical structure and synthesis

An In-depth Technical Guide to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as SKF-64139) is a pivotal molecule in pharmacological research, primarily recognized for its role as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[2] By modulating the levels of these crucial catecholamines, this compound serves as an invaluable tool for investigating physiological processes related to the adrenergic system, including blood pressure regulation and the pathophysiology of psychiatric disorders like Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive overview of its chemical structure, biological mechanism of action, and detailed synthesis protocols.

Chemical Structure and Properties

This compound is a derivative of tetrahydroisoquinoline with two chlorine atoms substituted at the 7th and 8th positions of the aromatic ring. This substitution pattern is critical for its specific biological activity.

Visualizing the Chemical Structure

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉Cl₂N | [5] |

| Molecular Weight | 202.08 g/mol | [5] |

| CAS Number | 61563-24-4 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | c1cc(c(c2CNCCc12)Cl)Cl | [5] |

| InChI Key | WFPUBEDBBOGGIQ-UHFFFAOYSA-N | [5] |

Biological Activity and Mechanism of Action

The primary pharmacological action of this compound is the selective inhibition of Phenylethanolamine N-methyltransferase (PNMT).[6]

PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, catalyzing the methylation of norepinephrine to form epinephrine.[7] This conversion is crucial for the function of the adrenal medulla and adrenergic neurons in the brain.[2][8] By inhibiting PNMT, this compound effectively decreases the production of epinephrine, leading to an accumulation of norepinephrine. This modulation of the norepinephrine/epinephrine ratio is the basis for its effects on the central nervous and cardiovascular systems.[4] At higher doses, it has also been observed to exhibit weak monoamine oxidase (MAO) inhibition and acts as an alpha-2 blocker, which can contribute to its blood pressure-lowering effects in hypertensive models.[1]

Signaling Pathway Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the point of inhibition by this compound.

Caption: Inhibition of PNMT by this compound.

Synthesis of this compound

The synthesis of tetrahydroisoquinolines can be achieved through several established methods. The most common are the Bischler-Napieralski and Pictet-Spengler reactions, followed by reduction. A direct synthesis for the 7,8-dichloro derivative involves the catalytic hydrogenation of its isoquinoline precursor.

General Synthetic Approaches

-

Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[9][10] This intermediate must then be reduced to yield the final tetrahydroisoquinoline.

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly form a tetrahydroisoquinoline.[11][12] The reaction conditions are often harsh, requiring strong acids and heat, especially for less nucleophilic aromatic rings.[13]

Caption: Overview of Bischler-Napieralski and Pictet-Spengler reactions.

Detailed Experimental Protocol: Catalytic Hydrogenation

A specific and effective method for the synthesis of this compound is the reduction of 7,8-dichloroisoquinoline hydrochloride.[14]

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Methodology:

-

Reaction Setup: The precursor, 7,8-dichloroisoquinoline hydrochloride, is dissolved in methanol (e.g., 100 cc).[14]

-

Catalyst Addition: Platinum oxide (PtO₂, 0.7 g) is added to the solution as the hydrogenation catalyst.[14]

-

Reduction: The mixture is subjected to hydrogenation at ambient temperature for approximately 1 hour.[14]

-

Work-up:

-

Purification: The combined ether extracts are dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the final product, this compound.[14]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 7,8-Dichloroisoquinoline Hydrochloride | [14] |

| Catalyst | Platinum Oxide (PtO₂) | [14] |

| Solvent | Methanol | [14] |

| Reaction Time | 1 hour | [14] |

| Temperature | Ambient | [14] |

| Reported Yield (HCl salt) | 75.3% | [15] |

Conclusion

This compound is a well-characterized and potent inhibitor of PNMT, making it an essential pharmacological tool. Its synthesis is achievable through standard organic chemistry techniques, with catalytic hydrogenation of the corresponding isoquinoline being a direct and efficient route. The detailed structural, biological, and synthetic information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development exploring the adrenergic system and related therapeutic targets.

References

- 1. SKF-64139 - Wikipedia [en.wikipedia.org]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 7. Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PNMT phenylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. name-reaction.com [name-reaction.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. prepchem.com [prepchem.com]

- 15. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. - Google Patents [patents.google.com]

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DCH-THIQ), also widely known as SKF-64139, is a synthetic tetrahydroisoquinoline derivative that has been instrumental as a research tool for elucidating the physiological and pathological roles of epinephrine. Its primary mechanism of action is the potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthesis pathway responsible for the conversion of norepinephrine to epinephrine.[1] This technical guide provides a comprehensive overview of the mechanism of action of DCH-THIQ, including its primary and secondary pharmacological targets, quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

The principal mechanism of action of this compound is its function as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine in the adrenal medulla and specific neurons in the central nervous system. By inhibiting PNMT, DCH-THIQ effectively reduces the biosynthesis of epinephrine, leading to a decrease in its systemic and local concentrations.

The inhibition of PNMT by DCH-THIQ is reversible and exhibits competitive kinetics with respect to the substrate, norepinephrine. However, its inhibitory action is uncompetitive when S-adenosylmethionine is the variable substrate. The tetrahydroisoquinoline (THIQ) core of the molecule is a critical structural feature that contributes to its high inhibitory potency.[2] The electron-withdrawing chloro groups at the 7 and 8 positions of the isoquinoline ring further enhance its inhibitory activity against PNMT.

Secondary Pharmacological Targets

While DCH-THIQ is highly selective for PNMT, it has been observed to interact with other biological targets, particularly at higher concentrations. These secondary actions are important considerations in the interpretation of experimental results.

-

Alpha-2 Adrenergic Receptors: DCH-THIQ acts as an antagonist at alpha-2 adrenergic receptors.[1][3] This alpha-2 blockade can contribute to its overall pharmacological profile, including its effects on blood pressure.[1]

-

Monoamine Oxidase (MAO): At higher doses, DCH-THIQ exhibits weak inhibitory effects on monoamine oxidase (MAO).[1] In vivo studies in rats have shown that acute administration of DCH-THIQ can lead to changes in the levels of monoamines and their metabolites consistent with MAO inhibition.[4]

Quantitative Data Summary

The inhibitory potency of this compound against its primary and secondary targets has been quantified in various studies. The following tables summarize the available data.

Table 1: Inhibitory Activity against Phenylethanolamine N-Methyltransferase (PNMT)

| Parameter | Value | Species/Enzyme Source | Reference |

| IC₅₀ | 100 nM | Rabbit Adrenal PNMT | [5] |

| IC₅₀ | 122 nM | Human PNMT | [5] |

| Kᵢ | 0.3 µM | Not Specified | [2][3] |

| Kᵢ | 1.6 nM | Human PNMT | [6] |

Table 2: Activity at Secondary Targets

| Target | Parameter | Value | Species/Assay | Reference |

| Alpha-2 Adrenergic Receptor | K₋B | 6 µM | Not Specified | [5] |

| Monoamine Oxidase (in vivo) | ED₅₀ | 3-4 mg/kg | Rat Brain (DOPAC depletion) | [4] |

Experimental Protocols

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay (Radioenzymatic Method)

This protocol describes a common method for determining the inhibitory activity of compounds against PNMT.

Materials:

-

Purified PNMT enzyme (e.g., from bovine adrenal medulla)

-

S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) as the methyl donor

-

Norepinephrine as the substrate

-

This compound (or other inhibitors) at various concentrations

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)

-

Stopping Solution (e.g., 0.5 M Sodium borate buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the assay buffer, norepinephrine, and varying concentrations of DCH-THIQ.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the enzymatic reaction by adding the purified PNMT enzyme and ¹⁴C-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Extract the radiolabeled product (epinephrine) using an organic solvent.

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of PNMT inhibition for each concentration of DCH-THIQ compared to a control reaction with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Alpha-2 Adrenergic Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of DCH-THIQ to alpha-2 adrenergic receptors.

Materials:

-

Membrane preparations from a source rich in alpha-2 adrenergic receptors (e.g., rat cerebral cortex or human platelets)

-

[³H]-Clonidine or [³H]-Yohimbine as the radioligand

-

This compound at various concentrations

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its K₋d), and varying concentrations of DCH-THIQ.

-

For determining non-specific binding, include tubes with an excess of a known unlabeled alpha-2 adrenergic ligand.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of DCH-THIQ by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value, which is the concentration of DCH-THIQ that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Caption: Catecholamine biosynthesis pathway and the inhibitory action of DCH-THIQ on PNMT.

Experimental Workflows

Caption: Workflow for a radioenzymatic PNMT inhibition assay.

Logical Relationships

Caption: Primary and secondary pharmacological targets of DCH-THIQ.

References

- 1. SKF-64139 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The blockade of alpha 2-adrenoceptors by the PNMT inhibitaor SK&F 64139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IC50 - Wikipedia [en.wikipedia.org]

The Potent Inhibition of Phenylethanolamine N-Methyltransferase by 7,8-Dichloro-1,2,3,4-Tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline), a key process in the physiological stress response. Dysregulation of this pathway has been implicated in various cardiovascular and neurological disorders. 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7,8-dichloro-THIQ), also known as SK&F 64139, has emerged as a highly potent and selective inhibitor of PNMT. This technical guide provides a comprehensive overview of the inhibition of PNMT by 7,8-dichloro-THIQ, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical and experimental frameworks. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of catecholamine biosynthesis and the development of novel therapeutics targeting PNMT.

Introduction to Phenylethanolamine N-Methyltransferase (PNMT)

PNMT is an enzyme that facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine, yielding epinephrine and S-adenosyl-L-homocysteine (SAH).[1] This enzymatic reaction is the terminal and rate-limiting step in the biosynthesis of epinephrine.[2] Epinephrine plays a crucial role as a hormone and neurotransmitter, modulating the "fight-or-flight" response, regulating blood pressure, and influencing various metabolic processes.[2][3] Given its pivotal role, PNMT has become an attractive target for the development of inhibitors to modulate epinephrine levels in pathological conditions.

This compound (7,8-Dichloro-THIQ)

This compound, a synthetic derivative of tetrahydroisoquinoline (THIQ), is a potent and selective inhibitor of PNMT.[4] Its rigid structure, conferred by the fused ring system, is thought to contribute to its high binding affinity for the enzyme.[5] The electron-withdrawing chloro substituents on the aromatic ring further enhance its inhibitory potency.[5][6]

Quantitative Inhibition Data

The inhibitory potency of 7,8-dichloro-THIQ against PNMT has been characterized by various quantitative parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values, collated from multiple studies, are summarized in the table below.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| Ki | 1.6 nM | Human PNMT (hPNMT) | - | [5] |

| IC50 | 1 x 10⁻⁷ M | Rabbit Adrenal PNMT | Standard assay system | [7] |

| Ki | 0.24 µM | - | - | [8] |

Note: Assay conditions and enzyme sources can vary between studies, potentially leading to differences in reported values.

Mechanism of Inhibition

Kinetic studies have revealed that 7,8-dichloro-THIQ acts as a competitive inhibitor with respect to the substrate norepinephrine.[7] This indicates that the inhibitor binds to the same active site on the PNMT enzyme as norepinephrine, thereby preventing the substrate from binding and being converted to epinephrine. However, when S-adenosylmethionine is the variable substrate, 7,8-dichloro-THIQ exhibits uncompetitive inhibition.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of PNMT by 7,8-dichloro-THIQ.

Synthesis of this compound

A common method for the synthesis of 7,8-dichloro-THIQ involves the reduction of 7,8-dichloroisoquinoline hydrochloride.[9]

Materials:

-

7,8-dichloroisoquinoline hydrochloride

-

Platinum oxide

-

Methanol

-

Ammonium hydroxide

-

Ether

-

Magnesium sulfate

Procedure:

-

Dissolve 7,8-dichloroisoquinoline hydrochloride in methanol.

-

Add platinum oxide as a catalyst.

-

Reduce the mixture at ambient temperature for 1 hour.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate.

-

Convert the residue to the base form using ammonium hydroxide.

-

Extract the product into ether.

-

Dry the ether extract with magnesium sulfate.

-

Filter and concentrate the extract to yield this compound.[9]

In Vitro PNMT Enzyme Activity Assay (Radiometric Method)

This assay measures PNMT activity by quantifying the incorporation of a radiolabeled methyl group from [¹⁴C]S-adenosylmethionine into the product.[6]

Materials:

-

Recombinant human PNMT (hPNMT) or purified PNMT from a tissue source

-

Norepinephrine

-

[¹⁴C]S-adenosylmethionine

-

7,8-dichloro-THIQ (or other inhibitors)

-

Assay Buffer (e.g., 1.0 M Tris-HCl, pH 8.5)

-

1% Bovine Serum Albumin (BSA)

-

Stopping Solution (e.g., 0.5 M Sodium borate, pH 10.0)

-

Extraction Solvent (e.g., toluene:isoamyl alcohol, 3:2 v/v)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, norepinephrine, and [¹⁴C]S-adenosylmethionine.

-

Add a suitable dilution of the PNMT enzyme to initiate the reaction.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of 7,8-dichloro-THIQ before adding the substrates.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Extract the radioactive product into the extraction solvent.

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vitro PNMT Enzyme Activity Assay (Spectrophotometric Coupled-Enzyme Assay)

This continuous assay monitors the production of SAH, a product of the PNMT reaction, by coupling its conversion to S-inosyl-L-homocysteine (SIH) by an SAH deaminase, which results in a change in UV absorbance.[10]

Materials:

-

Recombinant human PNMT (hPNMT)

-

Norepinephrine

-

S-adenosyl-L-methionine (SAM)

-

7,8-dichloro-THIQ (or other inhibitors)

-

SAH deaminase (e.g., TM0936)

-

Phosphate buffer

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, prepare an assay mixture containing phosphate buffer, norepinephrine, the inhibitor, excess SAH deaminase, and hPNMT.

-

Initiate the reaction by adding SAM.

-

Monitor the decrease in absorbance at 263 nm at 30°C using a spectrophotometer.

-

Determine the initial reaction velocities from the linear portion of the absorbance change over time.

-

Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).[10]

Cell-Based PNMT Inhibition Assay

This assay assesses the ability of an inhibitor to penetrate cells and inhibit PNMT activity in a cellular context.[11]

Materials:

-

HEK293T cells (or other suitable cell line)

-

PNMT expression vector

-

Transfection reagent

-

Cell culture medium

-

Norepinephrine

-

S-adenosyl-L-methionine (SAM)

-

7,8-dichloro-THIQ (or other inhibitors)

-

ELISA kit for epinephrine detection

Procedure:

-

Transfect HEK293T cells with a PNMT expression vector.

-

Culture the transfected cells to allow for PNMT expression.

-

Treat the cells with varying concentrations of 7,8-dichloro-THIQ.

-

Add norepinephrine and SAM to the cell culture medium.

-

Incubate for a specified time to allow for epinephrine production.

-

Collect the cell lysate or supernatant.

-

Quantify the amount of epinephrine produced using an ELISA kit.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[11]

Visualizations

Signaling Pathway: Catecholamine Biosynthesis

Caption: The catecholamine biosynthesis pathway, highlighting the PNMT-catalyzed conversion of norepinephrine to epinephrine and its inhibition by 7,8-dichloro-THIQ.

Experimental Workflow: In Vitro PNMT Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory activity of 7,8-dichloro-THIQ against PNMT.

Conclusion

This compound is a well-established, potent inhibitor of phenylethanolamine N-methyltransferase. Its competitive inhibition mechanism with respect to norepinephrine makes it a valuable tool for studying the physiological and pathological roles of epinephrine. The experimental protocols detailed in this guide provide a foundation for the consistent and reproducible characterization of this and other PNMT inhibitors. Further research into the structure-activity relationships of THIQ analogs may lead to the development of even more potent and selective therapeutic agents for a range of human diseases.

References

- 1. PNMT - Creative Enzymes [creative-enzymes.com]

- 2. NO153807B - PROCEDURE FOR THE PREPARATION OF 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOKINOLINE. - Google Patents [patents.google.com]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tribioscience.com [tribioscience.com]

- 7. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride salt, a potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuropharmacology and cardiovascular medicine.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for biological assays and formulation development.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₃N | [2] |

| Molecular Weight | 238.5 g/mol | [2] |

| CAS Number | 57987-77-6 | [2] |

| Appearance | Off-white to beige powder | [1] |

| Melting Point | 205-212 °C | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reduction of its precursor, 7,8-dichloroisoquinoline hydrochloride. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

7,8-dichloroisoquinoline hydrochloride

-

Platinum oxide

-

Methanol

-

Ammonium hydroxide

-

Ether

-

Magnesium sulfate

Procedure:

-

7,8-dichloroisoquinoline hydrochloride is dissolved in methanol.

-

Platinum oxide is added as a catalyst.

-

The mixture is reduced at ambient temperature for approximately one hour.[3]

-

The reaction mixture is then filtered to remove the catalyst and concentrated.[3]

-

The resulting residue is treated with ammonium hydroxide to convert it to the free base, which is then extracted into ether.[3]

-

The ether extract is dried with magnesium sulfate, filtered, and concentrated to yield this compound.[3]

To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid, followed by recrystallization.

A logical workflow for the synthesis is depicted in the following diagram:

Pharmacological Properties and Mechanism of Action

This compound, also known as SKF-64139, is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[4][5][6] This enzyme catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine (noradrenaline).[4]

PNMT Inhibition

The inhibitory activity of this compound against PNMT has been well-documented. It acts as a competitive inhibitor with respect to the substrate norepinephrine.[4] The inhibition constants (Ki) and IC50 values are summarized in Table 2.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Source |

| Ki | 0.3 µM | [5][6] |

| IC50 | 1 x 10⁻⁷ M | [4] |

Signaling Pathway

The primary mechanism of action of this compound hydrochloride is the inhibition of PNMT, which is a key enzyme in the catecholamine biosynthesis pathway. This pathway is crucial for the body's stress response, also known as the "fight-or-flight" response.

By inhibiting PNMT, this compound hydrochloride effectively reduces the synthesis of epinephrine.[4] This leads to a decrease in adrenal epinephrine content and a corresponding increase in norepinephrine levels.[4]

Downstream Physiological Effects

The reduction in epinephrine synthesis due to PNMT inhibition can lead to a range of physiological effects. In animal studies, administration of SKF-64139 has been shown to decrease adrenal epinephrine content.[4] However, the overall cardiovascular effects can be complex. While PNMT inhibition is the primary mechanism, SKF-64139 has also been shown to block alpha-adrenoceptors and inhibit neuronal uptake of norepinephrine, which can influence its effects on blood pressure.[7]

Acute inhibition of PNMT under resting conditions in humans did not produce significant clinical effects on blood pressure or central nervous system symptoms.[8] Low levels of epinephrine, in general, can be associated with conditions such as anxiety, depression, headaches, sleeping problems, and hypoglycemia.[9][10]

The logical relationship of PNMT inhibition to its downstream consequences is illustrated below.

Experimental Protocols

In Vitro PNMT Inhibition Assay

Objective: To determine the inhibitory potency of this compound hydrochloride on PNMT activity.

Materials:

-

Recombinant PNMT enzyme

-

Norepinephrine (substrate)

-

S-adenosylmethionine (SAM) (co-substrate)

-

This compound hydrochloride (test inhibitor)

-

Assay buffer (e.g., Tris-HCl)

-

Stopping solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection or a suitable ELISA kit for epinephrine

Procedure:

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

In a microcentrifuge tube or 96-well plate, pre-incubate the PNMT enzyme with the test inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding norepinephrine and SAM to the mixture.

-

Incubate the reaction mixture for a specific time (e.g., 20-60 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stopping solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the amount of epinephrine produced using HPLC-ECD or ELISA.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion

This compound hydrochloride is a well-characterized, potent inhibitor of PNMT. Its ability to modulate the catecholamine biosynthesis pathway makes it a valuable tool for research into the physiological roles of epinephrine and a potential lead compound for the development of therapeutics targeting conditions where epinephrine levels are dysregulated. This guide provides essential technical information to support further investigation and application of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pre- and postsynaptic effects of SKF64139, a phenylethanolamine N-methyltransferase inhibitor, in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Epinephrine vs. norepinephrine: What to know [medicalnewstoday.com]

SK&F 64139: A Technical Guide to a Selective PNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SK&F 64139, chemically known as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a potent and selective inhibitor of the enzyme Phenylethanolamine N-methyltransferase (PNMT).[1] PNMT catalyzes the final step in the biosynthesis of catecholamines, specifically the conversion of norepinephrine to epinephrine.[2][3] This technical guide provides an in-depth overview of SK&F 64139, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its evaluation, and its broader pharmacological profile. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Phenylethanolamine N-methyltransferase (PNMT) is a key enzyme in the adrenergic system, responsible for the synthesis of epinephrine (adrenaline) from its precursor norepinephrine (noradrenaline).[2] Epinephrine plays a crucial role in the "fight-or-flight" response, regulating heart rate, blood pressure, and metabolism.[2] Dysregulation of epinephrine levels has been implicated in various cardiovascular and neurological disorders.

SK&F 64139 (also known as DCTQ) is a synthetic tetrahydroisoquinoline derivative that has been extensively used as a research tool to investigate the physiological and pathological roles of epinephrine.[1] Its high affinity and selectivity for PNMT make it a valuable pharmacological agent for modulating epinephrine levels both in vitro and in vivo. However, it is important to note that SK&F 64139 also exhibits other pharmacological activities, particularly at higher concentrations, which must be considered when interpreting experimental results.[1]

Mechanism of Action

SK&F 64139 acts as a reversible inhibitor of PNMT.[4] Kinetic studies have revealed a dual mechanism of inhibition. It is a competitive inhibitor with respect to the substrate norepinephrine, meaning it binds to the same active site on the enzyme, thereby preventing norepinephrine from binding.[4] In contrast, its inhibition is uncompetitive with respect to the co-factor S-adenosylmethionine (SAM), indicating that it binds to the enzyme-SAM complex.[4]

The crystal structure of human PNMT in complex with SK&F 64139 has been elucidated, providing a detailed view of its binding mode within the enzyme's active site.[5][6] This structural information is invaluable for the rational design of novel and more selective PNMT inhibitors.

Catecholamine Biosynthesis Pathway and SK&F 64139 Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by SK&F 64139.

Quantitative Data

The inhibitory potency of SK&F 64139 against PNMT and its selectivity over other enzymes are summarized in the tables below. These values have been compiled from various studies and may vary depending on the experimental conditions.

Table 1: In Vitro Inhibitory Potency of SK&F 64139

| Parameter | Enzyme | Species | Value | Reference |

| IC50 | PNMT | Bovine Adrenal | 1 x 10-7 M | [4] |

| Ki | PNMT | Human | 0.3 µM | [7] |

| KB | α-adrenoceptor | - | 6 x 10-6 M | [4] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. KB: Dissociation constant for a receptor antagonist.

Table 2: In Vivo Effects of SK&F 64139 in Rats

| Dosage | Route | Tissue | Effect on Catecholamines | Reference |

| 5 mg/kg | Oral | Adrenal Gland | Marked inhibition of 3H-norepinephrine to 3H-epinephrine conversion | [4] |

| 7-day dosing | - | Adrenal Tissue | Stoichiometric decrease in epinephrine and increase in norepinephrine | [8] |

| 3-4 mg/kg (ED50) | - | Brain | In vivo MAO inhibition (depletion of DOPAC) | [9] |

ED50: Dose that produces 50% of the maximal effect. DOPAC: 3,4-Dihydroxyphenylacetic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SK&F 64139.

In Vitro PNMT Inhibition Assay

This protocol describes a common method for determining the IC50 of SK&F 64139 for PNMT.

Objective: To quantify the inhibitory effect of SK&F 64139 on the enzymatic activity of PNMT.

Materials:

-

Purified PNMT enzyme

-

SK&F 64139

-

Norepinephrine (substrate)

-

S-adenosylmethionine (SAM) (co-factor)

-

Assay Buffer (e.g., 0.4 M Tris-HCl, pH 8.5)[10]

-

Stopping Solution (e.g., 0.4 M perchloric acid)[10]

-

HPLC system with an electrochemical detector (HPLC-ECD)[10]

-

C18 reverse-phase column[10]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SK&F 64139 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of SK&F 64139 in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).[10]

-

Prepare solutions of norepinephrine and SAM in the assay buffer.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, add the following in order:

-

Assay Buffer

-

PNMT enzyme solution

-

SK&F 64139 solution (or vehicle for control)

-

-

Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding the norepinephrine and SAM solutions.

-

Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C.[10]

-

-

Reaction Termination:

-

Epinephrine Quantification (HPLC-ECD):

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the catecholamines using a C18 column with an appropriate mobile phase.

-

Detect and quantify the epinephrine peak using the electrochemical detector.[10]

-

-

Data Analysis:

-

Calculate the percentage of PNMT inhibition for each concentration of SK&F 64139 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the SK&F 64139 concentration to determine the IC50 value.

-

Workflow for In Vitro PNMT Inhibition Assay

Radioligand Binding Assay for Alpha-2 Adrenoceptors

This protocol provides a general framework for assessing the affinity of SK&F 64139 for alpha-2 adrenoceptors.

Objective: To determine the Ki of SK&F 64139 for alpha-2 adrenoceptors through competitive binding with a radiolabeled ligand.

Materials:

-

Cell membranes expressing alpha-2 adrenoceptors

-

Radioligand (e.g., [3H]rauwolscine or [125I]p-iodoclonidine)[11]

-

SK&F 64139

-

Binding Buffer

-

Wash Buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of SK&F 64139.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known alpha-2 antagonist).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of SK&F 64139.

-

Plot the percentage of specific binding against the logarithm of the SK&F 64139 concentration to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis in Rats

This protocol outlines the procedure for measuring extracellular catecholamine levels in the brain of freely moving rats following administration of SK&F 64139.

Objective: To assess the in vivo effect of SK&F 64139 on norepinephrine and epinephrine levels in specific brain regions.

Materials:

-

Rats with stereotaxically implanted guide cannulae

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

SK&F 64139 solution for administration (e.g., intraperitoneal injection)

-

HPLC-ECD system for catecholamine analysis

Procedure:

-

Probe Insertion and Equilibration:

-

Insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours.[12]

-

-

Baseline Collection:

-

Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable basal catecholamine levels.

-

-

SK&F 64139 Administration:

-

Administer SK&F 64139 to the rat via the desired route.

-

-

Post-dosing Sample Collection:

-

Continue collecting dialysate samples for several hours to monitor changes in extracellular catecholamine concentrations.

-

-

Sample Analysis:

-

Analyze the dialysate samples for norepinephrine and epinephrine content using HPLC-ECD.

-

-

Data Analysis:

-

Express the post-dosing catecholamine levels as a percentage of the baseline levels and plot them over time.

-

Broader Pharmacological Profile and Considerations

While SK&F 64139 is a potent PNMT inhibitor, it is not entirely selective. At higher doses, it can inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of catecholamines and serotonin.[9] This MAO inhibition can lead to an increase in the levels of these neurotransmitters, an effect that is independent of its action on PNMT.

Furthermore, SK&F 64139 has been shown to act as an alpha-2 adrenoceptor antagonist.[1] This action can also influence cardiovascular parameters, such as blood pressure, and may confound the interpretation of in vivo studies aimed at elucidating the effects of PNMT inhibition alone.

Therefore, when using SK&F 64139, it is crucial to:

-

Use the lowest effective dose to maximize selectivity for PNMT.

-

Include appropriate control experiments to differentiate the effects of PNMT inhibition from its other pharmacological actions.

-

Consider the use of more selective PNMT inhibitors if available for the specific research question.

Synthesis

The chemical synthesis of SK&F 64139 (this compound) typically involves the reduction of 7,8-dichloroisoquinoline hydrochloride.[13] This can be achieved using a catalyst such as platinum oxide in a solvent like methanol.[13]

Conclusion

SK&F 64139 remains a valuable and widely used pharmacological tool for studying the role of epinephrine in health and disease. Its potent and selective inhibition of PNMT allows for the targeted manipulation of epinephrine synthesis. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols to aid researchers in its effective and appropriate use. A thorough understanding of its broader pharmacological profile is essential for the accurate interpretation of experimental results. The continued study of PNMT and the development of even more selective inhibitors will further enhance our understanding of the adrenergic system and may lead to novel therapeutic strategies for a range of disorders.

References

- 1. SKF-64139 - Wikipedia [en.wikipedia.org]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. PNMT - Creative Enzymes [creative-enzymes.com]

- 4. Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 8. Comparison of the effects of SK & F 29661 and 64139 upon adrenal and cardiac catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo intraneuronal MAO inhibition in rat brain SKF 64139, comparison to other potent PNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

The Role of Phenylethanolamine N-Methyltransferase (PNMT) in Neurological Disorders: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of norepinephrine to epinephrine. While its primary role is associated with the adrenal medulla and the sympathetic stress response, PNMT is also expressed in specific neuronal populations within the central nervous system, including the brainstem. Emerging evidence implicates central PNMT activity and epinephrine signaling in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and stress-related conditions. This document provides an in-depth technical overview of PNMT's function, its association with neurological disease, quantitative data from key studies, detailed experimental protocols, and a review of its potential as a therapeutic target.

Core Function and Regulation of PNMT

Phenylethanolamine N-methyltransferase (PNMT) is an S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the transfer of a methyl group from SAM to the primary amine of norepinephrine, yielding epinephrine.[1][2][3] This reaction is the final step in the synthesis of epinephrine, a critical neurotransmitter and hormone involved in the "fight-or-flight" response.[1]

Localization in the CNS: In the brain, PNMT and the epinephrine it produces are not widespread. They are localized to small groups of neurons, primarily in the medulla oblongata (specifically the C1, C2, and C3 cell groups) and the nucleus of the solitary tract.[1][4] These neurons project to various brain regions, suggesting a role in central autonomic regulation, stress responses, and potentially higher cognitive functions.[1][5]

Regulation of Expression and Activity: PNMT expression is critically regulated by glucocorticoids.[1][6] The gene promoter for PNMT contains a glucocorticoid response element, and stress-induced release of glucocorticoids from the adrenal cortex leads to an upregulation of PNMT mRNA and subsequent enzyme activity.[1][6][7][8] This mechanism creates a positive feedback loop during the stress response, where stress hormones enhance the production of epinephrine, amplifying the sympathetic output.[1][9] Splanchnic nerve impulses can also increase the synthesis of PNMT mRNA.[1][10]

Catecholamine Biosynthesis Pathway

The synthesis of epinephrine is a multi-step enzymatic process starting from the amino acid L-Tyrosine. PNMT's position at the end of this pathway makes it a critical control point for determining the balance between norepinephrine and epinephrine.

Regulation of PNMT by Stress

The regulation of PNMT by stress involves the hypothalamic-pituitary-adrenal (HPA) axis, demonstrating a direct link between the endocrine stress response and neurotransmitter synthesis.

Role of PNMT in Alzheimer's Disease (AD)

Evidence suggests a significant deficit in the central adrenergic system in Alzheimer's disease. Studies have reported a marked decrease in PNMT activity in brain regions profoundly affected by AD pathology, such as the hippocampus.[11] This reduction is not observed in unaffected areas like the cerebellum.[11] The loss of PNMT activity correlates significantly with the severity of dementia and is attributed to a direct loss of the enzyme protein itself.[11]

Genetic studies further strengthen this link. Polymorphisms in the promoter region of the PNMT gene have been significantly associated with an increased risk for early-onset Alzheimer's disease (EOAD).[1][12]

| Parameter | Finding | Brain Region(s) | Reference |

| Enzyme Activity | 37% to 48% decrease in PNMT activity in AD patients vs. controls. | Brain areas affected by AD | [11] |

| Correlation | Degree of PNMT activity decrease correlated with the degree of dementia. | Hippocampus | [11] |

| Genetic Association | Significant association between PNMT promoter polymorphisms (G-353A, G-148A) and sporadic EOAD. | N/A | [12] |

| Genetic Association | G allele of rs876493 significantly associated with early onset of AD. | N/A | [13] |

Role of PNMT in Parkinson's Disease (PD)

The involvement of PNMT in Parkinson's disease is multifaceted, relating both to the degeneration of specific neuronal populations and to a potential role in neurotoxin synthesis. A significant and selective loss of PNMT-positive neurons has been quantified in the medulla oblongata of individuals with PD, which may contribute to the autonomic symptoms (e.g., orthostatic hypotension) common in the disease.[4][14]

Furthermore, a compelling hypothesis suggests that PNMT may possess β-carboline 2N-methyltransferase activity.[15] This would enable it to convert endogenous or exogenous β-carbolines into N-methylated β-carbolinium cations, which are structural analogs of the known parkinsonian-inducing toxin MPP+ (1-methyl-4-phenylpyridinium).[15] This suggests a potential mechanism by which PNMT could contribute directly to neurodegenerative processes in PD.

| Parameter | Finding in PD Brains vs. Controls | Brain Region | Reference |

| Neuronal Count (C1 Group) | Reduced to 47% of control levels (3,604 vs. 7,631 neurons). | Ventrolateral Medulla | [4] |

| Neuronal Count (C3 Group) | Severely affected, reduced to 12% of control levels. | Midline Medulla | [4] |

| Enzyme Activity | PNMT exhibits β-carboline 2N-methyltransferase activity. | Adrenal Medulla | [15] |

Hypothetical Role of PNMT in PD Neurotoxicity

This proposed pathway highlights how PNMT's enzymatic activity could extend beyond catecholamine synthesis to produce neurotoxic compounds relevant to Parkinson's disease.

PNMT as a Therapeutic Target

Given its role in producing epinephrine, a potent activator of the sympathetic nervous system, and its potential involvement in neurodegenerative pathways, PNMT presents an attractive target for drug development. PNMT inhibitors have been developed to probe the function of central epinephrine systems and as potential therapeutics.[1][16]

Classic PNMT inhibitors include compounds like benzimidazoles, quinolones, and 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ, SK&F 64139).[1][16] Studies have shown that centrally active PNMT inhibitors can decrease reward-mediated behaviors and may have a role in modulating sedation induced by substances like ethanol.[1][9][17] However, a significant challenge has been the lack of specificity for some inhibitors, which also interact with other targets such as α2-adrenoceptors, complicating the interpretation of in vivo results.[3] The development of highly specific, cell-permeable transition-state analogue inhibitors is a promising direction for future research.[3][18]

| Inhibitor Class | Example(s) | Key Feature | Reference |

| Tetrahydroisoquinolines | SK&F 64139 | Potent inhibitor (Ki = 1.6 nM), but lacks specificity. | [3][16] |

| Quinolone Derivatives | LY-134046, LY-78335 | Antagonize ethanol-induced sedation. | [1][17] |

| Transition-State Analogues | Novel synthesized compounds | Designed for high specificity and tight binding (Ki in nM range). | [3] |

Experimental Protocols

PNMT Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound on PNMT activity. The principle involves quantifying the enzymatic production of epinephrine from norepinephrine in the presence of varying inhibitor concentrations.

Materials:

-

Recombinant human PNMT

-

Substrate: L-Norepinephrine

-

Co-factor: S-adenosyl-L-methionine (SAM)

-

Test Inhibitor (e.g., LY134046)

-

Assay Buffer: 0.4 M Tris-HCl, pH 8.5

-

Stopping Solution: 0.4 M Perchloric acid

-

Detection System: HPLC with electrochemical detection (HPLC-ECD) or Epinephrine ELISA kit

Procedure:

-

Reagent Preparation: Prepare fresh serial dilutions of the test inhibitor (e.g., from 1 nM to 100 µM) in assay buffer. Prepare working solutions of norepinephrine and SAM.

-

Enzyme Reaction Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle for control)

-

PNMT enzyme solution

-

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.

-

Reaction Initiation: Start the reaction by adding the norepinephrine and SAM solutions.

-

Incubation: Incubate the complete reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. This time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 0.4 M perchloric acid.

-

Protein Precipitation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Detection:

-

HPLC-ECD: Transfer the supernatant to HPLC vials and inject into an HPLC system with a C18 reverse-phase column to separate and quantify epinephrine.

-

ELISA: Use the supernatant in a commercial epinephrine ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

References

- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. PNMT - Creative Enzymes [creative-enzymes.com]

- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of C1 and C3 epinephrine-synthesizing neurons in the medulla oblongata in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping of afferent and efferent connections of phenylethanolamine N‐methyltransferase‐expressing neurons in the nucleus tractus solitarii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of phenylethanolamine N-methyltransferase gene expression in stellate ganglia and its modulation by stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Localization and regulation of phenylethanolamine N-methyltransferase gene expression in the heart of rats and mice during stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of phenylethanolamine-N-methyltransferase and brain-stimulated reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenylethanolamine N-methyltransferase gene polymorphisms associate with crisis pain in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Norepinephrine - Wikipedia [en.wikipedia.org]

- 15. Phenylethanolamine N-methyltransferase has beta-carboline 2N-methyltransferase activity: hypothetical relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies with a PNMT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]